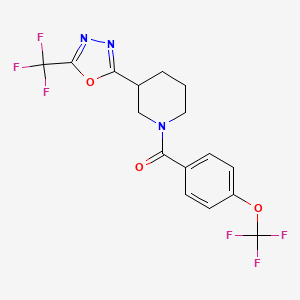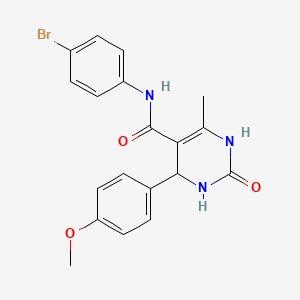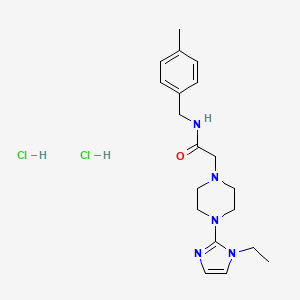
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C19H29Cl2N5O and its molecular weight is 414.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Pharmacodynamics
Research on compounds structurally related to the query has focused on understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, alongside their pharmacological effects. For instance, studies on dipeptidyl peptidase-IV inhibitors explore these aspects to assess potential antidiabetic effects (Takeuchi et al., 2013).
Antipsychotic and Antinociceptive Properties
Compounds with piperazine and imidazole groups have been evaluated for their potential antipsychotic properties and effects on sensory processing, as in the case of ST2472, which showed promise in preclinical antipsychotic efficacy evaluations (Lombardo et al., 2009).
Toxicological Assessments
The safety profiles and toxicological assessments of related compounds are crucial for understanding their therapeutic margins and potential adverse effects. For example, the study of imidacloprid highlights considerations for human exposure and toxicity management (Shadnia & Moghaddam, 2008).
Endocrine and Environmental Impacts
Investigations into the endocrine and environmental impacts of parabens, which share some functional group similarities with the query compound, shed light on the broader implications of chemical exposure. Such studies explore the occurrence and effects of these compounds in human populations across different regions (Honda et al., 2018).
特性
IUPAC Name |
2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O.2ClH/c1-3-23-9-8-20-19(23)24-12-10-22(11-13-24)15-18(25)21-14-17-6-4-16(2)5-7-17;;/h4-9H,3,10-15H2,1-2H3,(H,21,25);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPLKMJWUKSZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

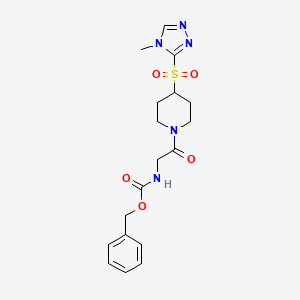
![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)
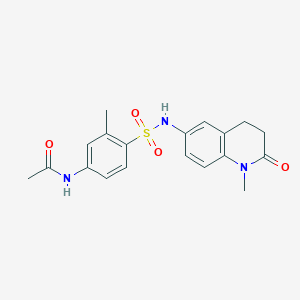

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2821090.png)
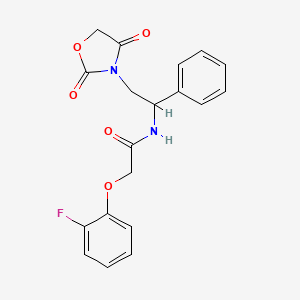

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2821095.png)
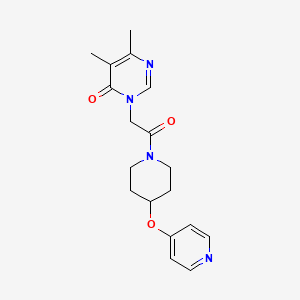
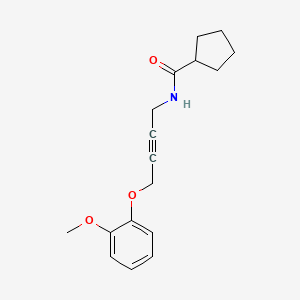
![Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2821098.png)
